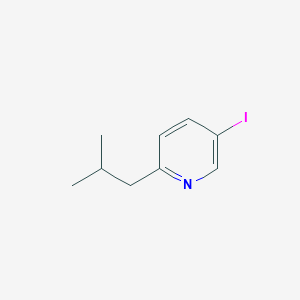
5-Iodo-2-isobutylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-isobutylpyridine: is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the 5-position and an isobutyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isobutylpyridine can be achieved through several methods. One common approach involves the iodination of 2-isobutylpyridine using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction typically takes place under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-2-isobutylpyridine is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, dyes, and electronic materials.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-isobutylpyridine depends on its specific application. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
5-Iodo-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
5-Iodo-2-ethylpyridine: Similar structure but with an ethyl group instead of an isobutyl group.
5-Iodo-2-propylpyridine: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness: 5-Iodo-2-isobutylpyridine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and drug development.
Propriétés
Formule moléculaire |
C9H12IN |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
5-iodo-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
HXQNBBAZUPZKAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















